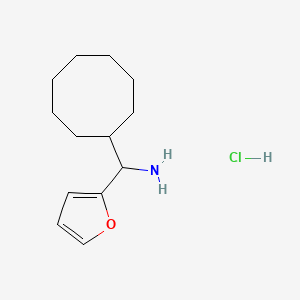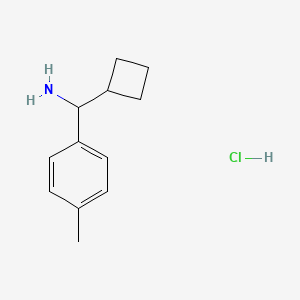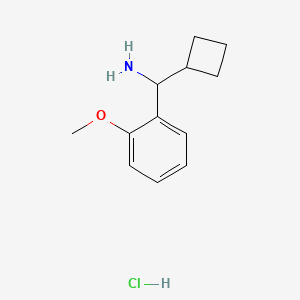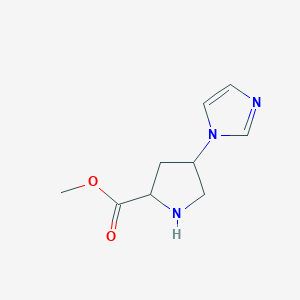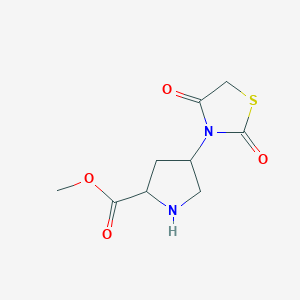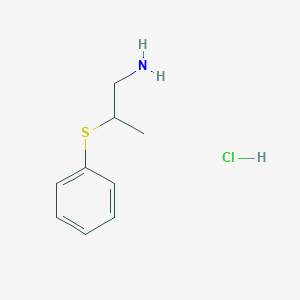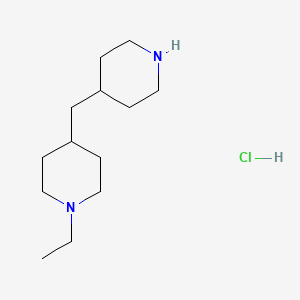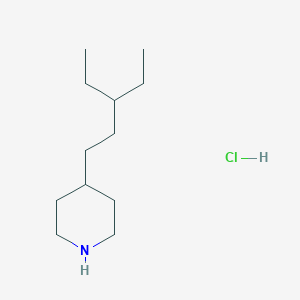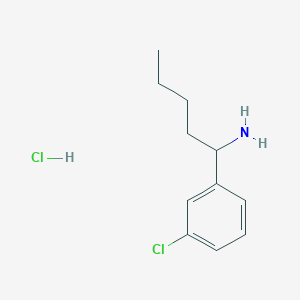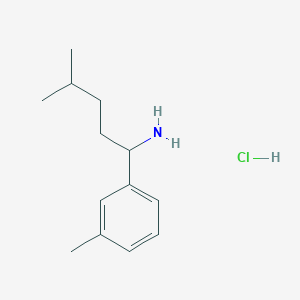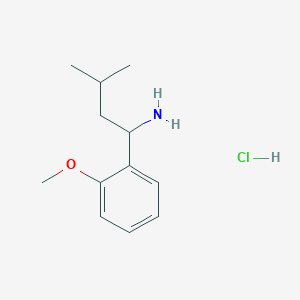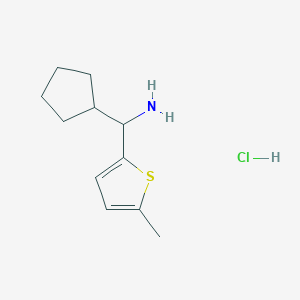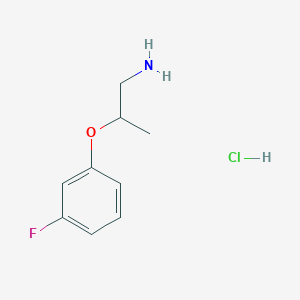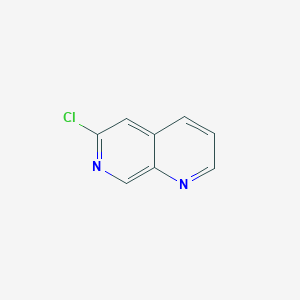
6-Chloro-1,7-naphthyridine
Overview
Description
6-Chloro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are analogs of naphthalene, containing two fused pyridine rings. The presence of a chlorine atom at the 6th position of the 1,7-naphthyridine structure imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
6-Chloro-1,7-naphthyridine is a type of naphthyridine, a class of compounds known for their wide range of pharmacological activities Naphthyridines in general have been found to interact with a variety of targets, contributing to their diverse biological activities .
Mode of Action
Naphthyridines are known to interact with their targets in a variety of ways, depending on the specific functionalization of the naphthyridine core . For instance, certain naphthyridines act as inhibitors of specific enzymes or receptors, while others may interact with DNA or RNA .
Biochemical Pathways
Naphthyridines are known to influence a variety of biochemical pathways due to their diverse biological activities . For example, some naphthyridines have been found to inhibit the activity of certain enzymes, thereby affecting the associated biochemical pathways .
Result of Action
Naphthyridines in general have been found to exhibit a variety of biological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . These activities suggest that naphthyridines can induce a variety of molecular and cellular changes.
Biochemical Analysis
Biochemical Properties
6-Chloro-1,7-naphthyridine plays a crucial role in several biochemical reactions. It interacts with enzymes such as kinases and proteases, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are essential for cell signaling pathways . Additionally, this compound binds to proteins involved in DNA replication and repair, thereby affecting cellular processes at the molecular level . These interactions highlight the compound’s potential as a therapeutic agent in treating various diseases.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . The compound also affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to reduced cell proliferation . Furthermore, this compound influences cell signaling pathways such as the AKT pathway, which is crucial for cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and preventing substrate binding . This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and repair . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods . Degradation products have been observed, which may influence its efficacy and safety . Long-term studies have indicated that this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic benefits, such as reduced tumor growth and improved survival rates . Higher doses have been associated with toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites, which may contribute to its therapeutic effects . Additionally, this compound can influence metabolic flux by inhibiting key enzymes in metabolic pathways, thereby altering metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is known to accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects . Additionally, this compound can be transported across cell membranes through active transport mechanisms, ensuring its availability at target sites .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications play a role in directing this compound to specific cellular compartments . This subcellular localization is essential for its therapeutic effects, as it ensures the compound’s interaction with its molecular targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,7-naphthyridine typically involves the chlorination of 1,7-naphthyridine. One common method is the reaction of 1,7-naphthyridine with a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Reagents: 1,7-naphthyridine, PCl5 or SOCl2
Conditions: Reflux in an appropriate solvent (e.g., dichloromethane)
Product: this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The choice of chlorinating agent and reaction conditions can be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1,7-naphthyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form naphthyridine N-oxides.
Reduction: Reduction reactions can convert the naphthyridine ring to dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents (e.g., ethanol) under reflux.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted naphthyridines (e.g., 6-amino-1,7-naphthyridine).
Oxidation: Formation of naphthyridine N-oxides.
Reduction: Formation of dihydro or tetrahydro naphthyridine derivatives.
Scientific Research Applications
6-Chloro-1,7-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
6-Chloro-1,7-naphthyridine can be compared with other naphthyridine derivatives such as:
- 1,5-Naphthyridine
- 1,6-Naphthyridine
- 1,8-Naphthyridine
- 2,7-Naphthyridine
- 2,8-Naphthyridine
Each of these compounds has unique structural features and chemical properties. For example, 1,5-naphthyridine and 1,6-naphthyridine are known for their biological activities, while 1,8-naphthyridine is often used in material science. The presence of a chlorine atom in this compound distinguishes it from these analogs, potentially enhancing its reactivity and biological activity.
Properties
IUPAC Name |
6-chloro-1,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-8-4-6-2-1-3-10-7(6)5-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWZFLPEUQHXQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NC=C2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


